molecular formula C18H25N3O B5609330 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B5609330
M. Wt: 299.4 g/mol
InChI Key: RGYWMSGNNNCCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a benzimidazole core, a structure known as a "privileged scaffold" due to its presence in a wide range of biologically active molecules . This specific scaffold is commonly investigated for its potential to interact with various biological targets. For instance, structurally related compounds containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one moiety have been identified as novel inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases . Other research into similar molecular architectures explores their potential as dual-target ligands for central nervous system (CNS) disorders, such as molecules designed to act simultaneously as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, which is a strategy for developing analgesics with reduced abuse liability . The precise mechanism of action, binding affinity, and selectivity profile of this compound require further investigation by researchers. This product is intended for in-vitro research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-tert-butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-5-10-20-15-9-7-6-8-14(15)19-17(20)13-11-16(22)21(12-13)18(2,3)4/h6-9,13H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYWMSGNNNCCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the formation of the imidazole ring followed by the introduction of the tert-butyl and propyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This binding can inhibit or activate certain biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the benzimidazole nitrogen (alkyl chains, aryl groups) and modifications to the pyrrolidinone ring. These alterations significantly influence solubility, melting points, and bioactivity:

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Features
Target Compound 1-(tert-butyl), 4-(1-propyl-benzimidazol-2-yl) N/A N/A Enhanced lipophilicity from tert-butyl and propyl groups
21b () 1-(3,5-dichloro-2-hydroxyphenyl), 4-benzimidazol-2-yl 231–232 94.1 Polar chloro/hydroxy groups improve crystallinity
A7 () N-(1-propyl-benzimidazol-2-yl), pyrazole-carboxamide N/A N/A Antifungal EC50 = 0.79 µg/mL
Ethyl Analog () 1-tert-butyl, 4-(1-ethyl-benzimidazol-2-yl) N/A N/A Reduced lipophilicity vs. propyl analog
Piperidinyl Derivative () 4-butylphenyl, 2-oxo-2-piperidinylethyl N/A N/A Increased steric bulk for target specificity
  • Lipophilicity and Solubility : The tert-butyl group in the target compound likely enhances metabolic stability by steric shielding, while the propyl chain on the benzimidazole may improve membrane permeability compared to shorter alkyl chains (e.g., ethyl in ) .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 3,5-dichloro in 21b) exhibit higher melting points due to stronger intermolecular interactions .
Antifungal Activity

Compound A7 (), containing a benzimidazole-pyrrolidinone-pyrazole hybrid, demonstrates potent antifungal activity against Botrytis cinerea (EC50 = 0.79 µg/mL), rivaling the commercial fungicide boscalid (EC50 = 0.60 µg/mL). This suggests that the benzimidazole-pyrrolidinone core synergizes with pyrazole carboxamide substituents for target binding .

Anticancer Activity

Compound 21b () shows significant cytotoxicity against A549 lung cancer cells, attributed to the electron-deficient 3,5-dichloro-2-hydroxyphenyl group, which may facilitate DNA intercalation or enzyme inhibition .

Neuroprotective Potential

Pyrrolidinone derivatives with benzyl or piperidinyl groups () exhibit acetylcholinesterase inhibition, a key mechanism in Alzheimer’s therapy. The target compound’s tert-butyl group may enhance blood-brain barrier penetration compared to polar analogs .

Biological Activity

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H28N4OC_{20}H_{28}N_{4}O and has a molecular weight of approximately 344.47 g/mol. The presence of the benzimidazole moiety is significant for its biological activity, as this class of compounds is known for various pharmacological properties.

Benzimidazole derivatives have been studied for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated; however, related compounds have shown activity against:

  • Cancer Cells : Inhibiting cell proliferation through apoptosis induction.
  • Microbial Infections : Exhibiting antibacterial and antifungal properties.

Anticancer Properties

Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through several pathways:

  • Mitochondrial Pathway : Disruption of mitochondrial membrane potential leading to the release of cytochrome c, which activates caspases involved in apoptosis.
  • Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at G2/M phase, leading to reduced proliferation rates in cancer cell lines such as MDA-MB-231.

Antimicrobial Activity

Studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties:

  • Antibacterial Activity : Compounds have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL.
  • Antifungal Activity : Moderate activity against fungi such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL.

Study 1: Antiproliferative Effects

A study published in ACS Omega evaluated various benzimidazole derivatives for antiproliferative effects on cancer cell lines. The compound exhibited a significant reduction in cell viability at concentrations above 10 μM, demonstrating its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzimidazole derivatives. It reported that the compound showed promising results against resistant strains of bacteria, highlighting its potential application in treating infections caused by antibiotic-resistant pathogens .

Data Summary

Biological ActivityTargetMIC (μg/mL)Reference
AnticancerMDA-MB-231<10
AntibacterialStaphylococcus aureus4
AntifungalCandida albicans64

Q & A

Basic: What established synthetic routes are available for 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and which reaction conditions critically influence yield?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source (e.g., propyl-substituted aldehyde) under acidic conditions .
  • Step 2: Introduction of the pyrrolidin-2-one moiety through cyclization or coupling reactions. For tert-butyl group incorporation, nucleophilic substitution or Buchwald-Hartwig amination may be employed, depending on the precursor .
  • Critical Conditions:
    • Temperature: Optimal range of 60–80°C for imidazole ring closure to minimize side products .
    • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, with ligand selection (e.g., XPhos) critical for regioselectivity .
    • Solvent Systems: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for tert-butyl group installation .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Essential for confirming the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H NMR) and propyl chain integration (δ 0.9–1.7 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the pyrrolidinone and benzimidazole regions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₉H₂₆N₃O⁺ requires m/z 312.2071) .
  • X-ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of substituents .

Basic: What preliminary biological activities have been reported for this compound and its analogs?

Answer:
Analog studies reveal:

Substituent Biological Activity Source
Trifluoromethyl phenylAnticancer (IC₅₀ = 2.1 µM vs. MCF-7)
4-FluorophenylAntimicrobial (MIC = 8 µg/mL vs. S. aureus)
Propyl-benzimidazoleModerate kinase inhibition (IGF-1R, Ki = 120 nM)
Note: The tert-butyl group may enhance metabolic stability, but activity varies with substituent electronic profiles .

Advanced: How can researchers optimize the coupling reaction between benzimidazole and pyrrolidinone moieties?

Answer:

  • Ligand Screening: Test bidentate ligands (e.g., dppf) to improve Pd-catalyzed coupling efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 12 h) and improves yield by 15–20% .
  • By-Product Analysis: Use LC-MS to identify dimerization or dehalogenation by-products; adjust stoichiometry (1.2:1 benzimidazole:pyrrolidinone) to suppress them .

Advanced: What strategies resolve contradictions in reported bioactivity across studies?

Answer:

  • Structural-Activity Relationship (SAR) Analysis: Compare analogs with varying substituents (e.g., tert-butyl vs. trifluoromethyl) to isolate pharmacophoric features .
  • Assay Standardization: Re-evaluate activities under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends obscured by outlier results .

Advanced: How to design SAR studies to evaluate the roles of tert-butyl and propyl groups?

Answer:

  • Synthetic Probes: Prepare derivatives with:
    • Isosteric replacements: Replace tert-butyl with cyclopropyl or adamantyl to assess steric effects .
    • Propyl chain truncation: Synthesize ethyl or butyl analogs to determine optimal alkyl length .
  • Biological Testing:
    • Enzymatic Assays: Measure inhibition constants (Ki) against target kinases or proteases .
    • Cellular Uptake: Use fluorescence tagging (e.g., BODIPY) to correlate substituent hydrophobicity with membrane permeability .

Advanced: What computational methods predict target interactions and binding modes?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., IGF-1R), focusing on hydrogen bonds between pyrrolidinone carbonyl and Lys1003 .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (50 ns trajectories) to assess tert-butyl group stability in hydrophobic pockets .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification (e.g., tert-butyl → trifluoromethyl) .

Advanced: How to address solubility and bioavailability challenges for in vivo studies?

Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters on pyrrolidinone) to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size <200 nm) to improve plasma half-life .
  • PK/PD Modeling: Use in vitro hepatocyte data to predict clearance rates and adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.